molecular formula C7H12O2 B077409 Propyl crotonate CAS No. 10352-87-1

Propyl crotonate

Cat. No.: B077409
CAS No.: 10352-87-1
M. Wt: 128.17 g/mol
InChI Key: ZHDCHCTZRODSEN-UHFFFAOYSA-N
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Description

Propyl crotonate, also known as propyl (E)-2-butenoate, is an ester derived from crotonic acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The molecular formula of this compound is C7H12O2, and it has a molecular weight of 128.17 g/mol .

Scientific Research Applications

Propyl crotonate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is widely used in the fragrance and flavor industry to impart fruity notes to products.

Mechanism of Action

While the specific mechanism of action for propyl crotonate is not detailed in the search results, it’s worth noting that crotonate, a related compound, has been found to play a role in cellular uptake and conversion to crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase 2 (ACSS2 or AceCS1) .

Safety and Hazards

Propyl crotonate is classified as a flammable liquid and vapour, and it can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on propyl crotonate and related compounds is ongoing. For instance, the short-chain fatty acid crotonate has been found to reduce invasive growth and immune escape of Candida albicans by regulating hyphal gene expression . This suggests potential future directions in the study of this compound and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl crotonate can be synthesized through the esterification of crotonic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The mixture of crotonic acid, propanol, and the catalyst is refluxed for several hours to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Propyl crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Propyl Crotonate: this compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its moderate chain length provides a balance between volatility and stability, making it suitable for various applications in the fragrance and flavor industry. Additionally, its reactivity allows for diverse chemical transformations, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

propyl but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCHCTZRODSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864256
Record name Propyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-87-1
Record name 2-Butenoic acid, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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